molecular formula C18H30N2O2 B046118 Hexadeca-6,11-dienyl 2-diazoacetate CAS No. 114318-33-1

Hexadeca-6,11-dienyl 2-diazoacetate

Cat. No.: B046118
CAS No.: 114318-33-1
M. Wt: 306.4 g/mol
InChI Key: VOIKYOXLNYIWHU-UHFFFAOYSA-N
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Description

Hexadeca-6,11-dienyl 2-diazoacetate is a diazo-containing ester characterized by a 16-carbon alkyl chain with double bonds at positions 6 and 11, coupled to a diazoacetate functional group. Diazo compounds are highly reactive due to the presence of the diazo (–N₂) group, which serves as a carbene precursor in cyclopropanation, insertion, and cross-coupling reactions . The compound’s reactivity and applications are likely influenced by its conjugated dienyl chain and diazo group, enabling applications in organic synthesis, polymer chemistry, and material science.

Properties

CAS No.

114318-33-1

Molecular Formula

C18H30N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

hexadeca-6,11-dienyl 2-diazoacetate

InChI

InChI=1S/C18H30N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18(21)17-20-19/h5-6,10-11,17H,2-4,7-9,12-16H2,1H3

InChI Key

VOIKYOXLNYIWHU-UHFFFAOYSA-N

SMILES

CCCCC=CCCCC=CCCCCCOC(=O)C=[N+]=[N-]

Canonical SMILES

CCCCC=CCCCC=CCCCCCOC(=O)C=[N+]=[N-]

Synonyms

6,11-hexadecadienyl diazoacetate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural Features of Comparable Compounds
Compound Molecular Formula Functional Groups Key Structural Features
Hexadeca-6,11-dienyl 2-diazoacetate* C₁₈H₂₈N₂O₂ Diazo, ester, conjugated dienes Long alkyl chain with dienyl and diazo moieties
Ethyl 2-diazoacetate C₄H₆N₂O₂ Diazo, ester Short ethyl ester with diazo group
3-(Pentadeca-8,11-dienyl)phenol C₂₁H₃₂O Phenol, conjugated dienes Phenolic ring with unsaturated C15 chain

*Inferred structure based on nomenclature and related compounds.

Key Observations:
  • Diazo Reactivity: Both this compound and ethyl 2-diazoacetate share the diazo group, enabling carbene-mediated reactions. However, the longer alkyl chain in the former may reduce volatility and enhance solubility in non-polar solvents .
  • Unsaturation: The dienyl chain in this compound introduces sites for Diels-Alder reactions or hydrogenation, a feature absent in simpler diazoacetates like ethyl 2-diazoacetate. This aligns with cardanol-derived dienyl phenols, where unsaturated chains enable olefin metathesis .
Table 2: Stability and Hazard Comparison
Compound Thermal Stability Decomposition Products Key Hazards
This compound* Likely low CO, CO₂, NOₓ Flammable, explosive, toxic fumes
Ethyl 2-diazoacetate Low CO, CO₂, NOₓ Flammable (flash point 47°C), skin/eye irritant
3-(Pentadeca-8,11-dienyl)phenol Moderate Not reported Low acute toxicity; handled as a mild irritant

*Inferred based on diazoacetate behavior.

Key Observations:
  • Cardanol Derivatives: Dienyl phenols exhibit higher stability, aligning with their use in industrial applications without stringent safety protocols .
Key Observations:
  • Synthesis: The dienyl chain in this compound may be synthesized via olefin metathesis, a method used for cardanol derivatives . The diazo group could be introduced via diazo transfer reactions, as seen in ethyl 2-diazoacetate synthesis .
  • Applications : The compound’s dual functionality (dienyl + diazo) positions it for niche applications, such as photoactive polymers or crosslinking agents, whereas ethyl 2-diazoacetate is widely used in small-molecule synthesis .

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